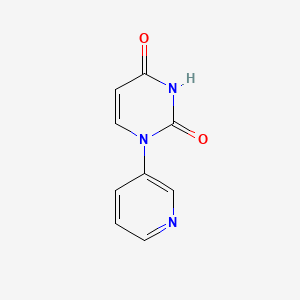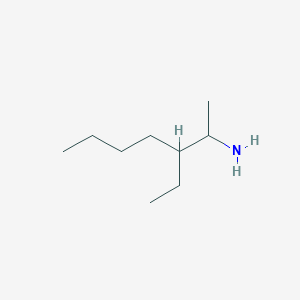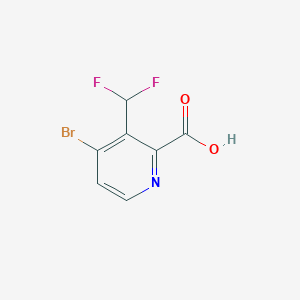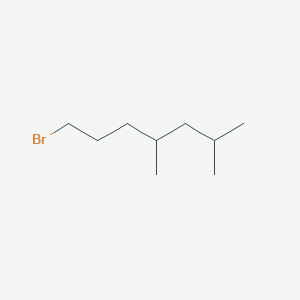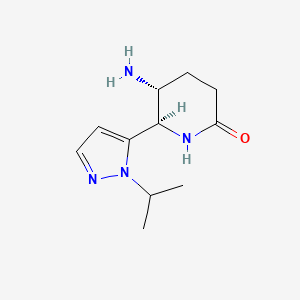
(5R,6R)-5-Amino-6-(1-isopropyl-1H-pyrazol-5-yl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(5R,6R)-5-amino-6-[1-(propan-2-yl)-1H-pyrazol-5-yl]piperidin-2-one is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidin-2-one core substituted with an amino group and a pyrazolyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(5R,6R)-5-amino-6-[1-(propan-2-yl)-1H-pyrazol-5-yl]piperidin-2-one typically involves multi-step organic synthesis. The starting materials and reagents used in the synthesis can vary, but common steps include the formation of the piperidin-2-one ring, introduction of the amino group, and attachment of the pyrazolyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as in laboratory synthesis. industrial methods often incorporate process optimization techniques to enhance efficiency, reduce costs, and ensure consistent quality. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed.
Chemical Reactions Analysis
Types of Reactions
rac-(5R,6R)-5-amino-6-[1-(propan-2-yl)-1H-pyrazol-5-yl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
rac-(5R,6R)-5-amino-6-[1-(propan-2-yl)-1H-pyrazol-5-yl]piperidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(5R,6R)-5-amino-6-[1-(propan-2-yl)-1H-pyrazol-5-yl]piperidin-2-one involves its interaction with specific molecular targets. The amino and pyrazolyl groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. The compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one
- rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one
Uniqueness
rac-(5R,6R)-5-amino-6-[1-(propan-2-yl)-1H-pyrazol-5-yl]piperidin-2-one is unique due to the presence of the pyrazolyl group, which imparts distinct chemical properties and reactivity compared to similar compounds
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
(5R,6R)-5-amino-6-(2-propan-2-ylpyrazol-3-yl)piperidin-2-one |
InChI |
InChI=1S/C11H18N4O/c1-7(2)15-9(5-6-13-15)11-8(12)3-4-10(16)14-11/h5-8,11H,3-4,12H2,1-2H3,(H,14,16)/t8-,11-/m1/s1 |
InChI Key |
FHFPPYRWXPJTOU-LDYMZIIASA-N |
Isomeric SMILES |
CC(C)N1C(=CC=N1)[C@H]2[C@@H](CCC(=O)N2)N |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2C(CCC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


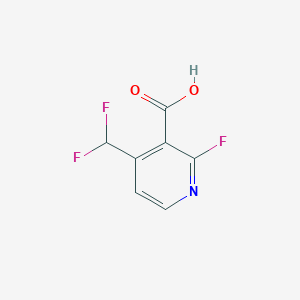
![2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13573878.png)
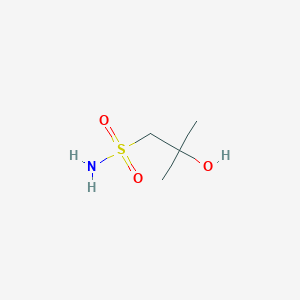
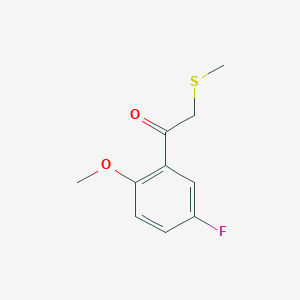
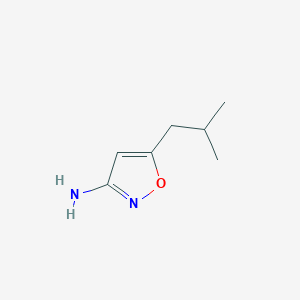

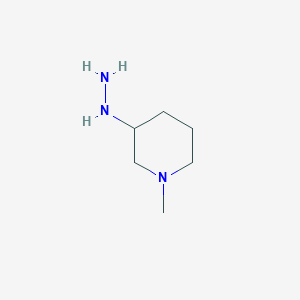
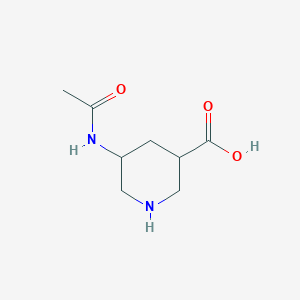
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B13573918.png)
